Human VAP1 Inhibition: N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide vs. Structural Analog
The target compound exhibits a potent inhibitory effect on human Vascular Adhesion Protein-1 (VAP1, also known as SSAO), with an IC50 value of 20 nM [1]. This is in stark contrast to a structurally similar analog, which demonstrated an IC50 value greater than 100,000 nM (i.e., >100 µM) against the same target under comparable conditions [2]. This difference, exceeding 5,000-fold, underscores the critical role of the compound's specific substitution pattern in achieving high-affinity binding.
| Evidence Dimension | Inhibitory potency (IC50) against human VAP1 enzyme |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Analog compound (BDBM50433257) IC50 > 100,000 nM |
| Quantified Difference | >5,000-fold increase in potency |
| Conditions | Inhibition of human VAP1 expressed in CHO cells using [14C]-benzylamine as substrate, 30 min incubation |
Why This Matters
For researchers investigating VAP1/SSAO as a therapeutic target in inflammatory diseases, the >5,000-fold potency difference means the analog would be inactive at relevant concentrations, making the target compound the only viable choice for obtaining meaningful biological data.
- [1] BindingDB. BDBM50433257 CHEMBL2376160::CHEMBL2376161. Entry for N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide. Accessed 2026-04-19. View Source
- [2] BindingDB. BDBM50433257 CHEMBL2376160::CHEMBL2376161. IC50 data for analog compound. Accessed 2026-04-19. View Source
